

Glycyrrhizin (GLR) interaction with viral proteins

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An In-depth Technical Guide to the Interaction of Glycyrrhizin (GLR) with Viral Proteins

Abstract

Glycyrrhizin (GLR), a triterpenoid saponin extracted from licorice root, has demonstrated a broad spectrum of antiviral activities against numerous DNA and RNA viruses.^{[1][2][3][4][5]} Its multifaceted mechanism of action involves direct interaction with viral proteins, interference with viral entry and replication, and modulation of host immune responses.^{[1][3][4]} This technical guide provides a comprehensive overview of the molecular interactions between GLR and key viral proteins, summarizes quantitative data on its antiviral efficacy, details relevant experimental protocols, and illustrates the associated cellular pathways.

Introduction

Glycyrrhizin (also known as Glycyrrhizic Acid or GA) is the primary active constituent of licorice root (*Glycyrrhiza* species) and has been utilized in traditional medicine for centuries.^{[1][6]} Modern pharmacological studies have identified its potent anti-inflammatory, immunomodulatory, and antiviral properties.^{[3][4]} GLR's ability to inhibit a wide range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Hepatitis C Virus (HCV), makes it a compelling candidate for antiviral drug development.^{[1][2][3][5]} This document synthesizes current research on the direct interactions between GLR and viral proteins, which are central to its antiviral effects.

Mechanisms of Antiviral Action

GLR employs a multi-pronged approach to inhibit viral infection and replication. The primary mechanisms include:

- **Inhibition of Viral Entry:** GLR can prevent the initial stages of infection, namely viral attachment and penetration into the host cell.^{[1][2][7]} For SARS-CoV-2, it has been shown to bind to the host cell receptor ACE2 and the viral Spike (S) protein, disrupting the interaction required for viral entry.^{[6][8][9]}
- **Inhibition of Viral Replication:** GLR can target essential viral enzymes required for replication. It has been shown to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2 and the reverse transcriptase of HIV.^{[9][10][11]}
- **Modulation of Host Signaling Pathways:** GLR can influence cellular signaling pathways critical for the viral life cycle and the host's inflammatory response. For instance, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression during influenza virus infection.^{[2][12][13]}

Interaction with Specific Viral Proteins

Coronaviruses (SARS-CoV and SARS-CoV-2)

GLR has been extensively studied for its activity against coronaviruses. It targets multiple proteins crucial for the viral life cycle.

- **Spike (S) Protein:** The S protein mediates viral entry by binding to the host's ACE2 receptor.^[8] GLR directly interacts with the S protein, with a measured equilibrium dissociation constant (K_D) of 0.28 nM as determined by Surface Plasmon Resonance (SPR).^[6] This interaction blocks the S protein from binding to host cells.^{[6][14]} Molecular docking studies suggest GLR has several binding pockets on the S protein, including one at the interface with ACE2.^{[6][15]}
- **Main Protease (Mpro/3CLpro):** Mpro is a viral enzyme essential for processing viral polyproteins, making it a key target for antiviral drugs.^[11] GLR inhibits Mpro activity, with studies showing 70.3% inhibition at a concentration of 30 μM and complete inhibition at 2000 μM.^{[9][11]} Molecular docking studies have calculated a strong binding affinity of GLR for Mpro, with binding energies ranging from -8.0 to -8.3 kcal/mol.^{[16][17]}

- Papain-Like Protease (PLpro): Similar to Mpro, PLpro is involved in viral replication. Molecular docking studies indicate a strong binding affinity of GLR to PLpro.[18]
- RNA-dependent RNA Polymerase (RdRp): This enzyme is critical for viral RNA replication. GLR has shown a strong binding affinity for the SARS-CoV-2 RdRp in computational models, with a binding energy of -8.6 kcal/mol.[17]

Human Immunodeficiency Virus (HIV)

GLR and its derivatives have shown notable inhibitory effects on HIV replication.

- Reverse Transcriptase (RT): This enzyme is fundamental to the retroviral life cycle. GLR derivatives act as noncompetitive inhibitors of HIV-1 reverse transcriptase.[19] A modified version, glycyrrhizin sulfate (GLS), was found to be an efficient inhibitor of RT. Another derivative, glycyrrhizic acid penta-O-nicotinate (niglizin), also effectively suppresses HIV replication by inhibiting RT.[19]
- Viral Entry: GLR can inhibit HIV entry into host cells by inducing the production of β -chemokines, which bind to the CCR5 chemokine receptor, a crucial co-receptor for HIV.[20] It has also been suggested that GLR reduces the fluidity of the host cell plasma membrane, which can impede viral fusion and entry.[7][21]

Influenza A Virus (IAV)

GLR demonstrates significant activity against IAV, primarily by targeting host pathways and, to a lesser extent, viral proteins.

- Hemagglutinin (HA) and Neuraminidase (NA): HA and NA are the two major surface glycoproteins of the influenza virus, responsible for attachment and release, respectively.[22] [23] While direct, high-affinity binding to these proteins is not the primary mechanism, molecular docking studies have explored GLR's potential interaction with neuraminidase.[18] The main antiviral action of GLR against IAV appears to be the inhibition of virus uptake into the cell and the modulation of host inflammatory responses.[24] It significantly reduces the expression of pro-inflammatory cytokines like IL-6 and CXCL10.[12]

Hepatitis Viruses (HBV and HCV)

GLR has been used clinically in Japan and China for the treatment of chronic viral hepatitis.[2]

- Hepatitis C Virus (HCV): GLR and its metabolite, glycyrrhetic acid, inhibit HCV replication. [25] It has been shown to inhibit the release of infectious HCV particles and can have a synergistic effect when combined with interferon.[26][27][28] The proposed mechanism involves the inhibition of viral entry and replication, potentially targeting nonstructural proteins like NS3 protease and NS5B RNA-dependent RNA polymerase.[26][29]
- Hepatitis B Virus (HBV): GLR exerts an antiviral effect by inhibiting the secretion of the hepatitis B surface antigen (HBsAg).[2][30]

Quantitative Data Summary

The antiviral activity of Glycyrrhizin and its derivatives has been quantified across numerous studies. The tables below summarize key metrics.

Table 1: In Vitro Inhibitory Concentrations (IC50/EC50) of GLR and Derivatives

Virus	Target/Assay	Compound	IC50 / EC50	Cell Line	Reference
SARS-CoV-2	S-RBD/ACE2 Interaction	Glycyrrhizin	22 μ M	-	[9]
SARS-CoV-2	Replication (RNA level)	Glycyrrhizin	0.44 mg/ml	Vero E6	[9]
SARS-CoV	Replication	Glycyrrhizin	365 μ M	Vero	[1]
HIV-1 (AZT-resistant)	Replication	Niglizin	0.134 μ M	MT-4	[19]
HIV-1 (Wild type)	Replication	Niglizin	9.64 μ M	MT-4	[19]
HSV-1	Replication	Glycyrrhizin	0.5 mM	-	[1]
HCV	Replication	Glycyrrhizin	14 \pm 2 μ g/ml	Liver Cells	[26] [28]
Varicella-zoster virus	Replication	Glycyrrhizic Acid	0.71 mM	HEF	[31]
SARS-CoV-2	Replication	Glycyvir	2–8 μ M	Vero E6	[32]

| HIV (pseudovirus) | Entry | Glycyvir | 3.9–27.5 μ M | TZM-bl |[\[32\]](#) |

Table 2: Binding Affinities and Molecular Docking Scores

Viral Protein	Virus	Method	Binding Metric	Value	Reference
Spike (S) Protein	SARS-CoV-2	Surface Plasmon Resonance	K_D	0.28 nM	[6]
Main Protease (Mpro)	SARS-CoV-2	Molecular Docking	Binding Energy	-8.19 kcal/mol	[9]
Main Protease (Mpro)	SARS-CoV-2	Molecular Docking	Binding Energy	-8.3 kcal/mol	[17]
RdRp	SARS-CoV-2	Molecular Docking	Binding Energy	-8.6 kcal/mol	[17]
Spike (S) Protein	SARS-CoV-2	Molecular Docking	Binding Energy	-7.3 kcal/mol	[17]

| Spike Receptor Binding Domain | Influenza | Molecular Docking | Binding Energy | -10.307 kcal/mol [[18] |

Experimental Protocols

Molecular Docking

This computational method is used to predict the binding mode and affinity of a ligand (GLR) to a protein target.

- **Protein and Ligand Preparation:** Obtain the 3D crystal structure of the target viral protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges. Obtain the 3D structure of Glycyrrhizin and optimize its geometry.
- **Grid Generation:** Define a binding site on the target protein, typically the active site of an enzyme or a known interaction interface. A grid box is generated around this site to define the search space for the ligand.

- **Docking Simulation:** Use software like AutoDock Vina to dock the ligand into the defined binding site.^[17] The program samples different conformations and orientations of the ligand, calculating the binding energy for each pose.
- **Analysis:** Analyze the results to identify the pose with the lowest binding energy, which represents the most stable predicted binding mode.^{[17][18]} Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues using software like PyMOL.^[17]

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure real-time biomolecular interactions and determine binding kinetics (k_a , k_d) and affinity (K_D).^{[6][30]}

- **Chip Preparation:** Immobilize the recombinant viral protein (e.g., SARS-CoV-2 S protein) onto the surface of a sensor chip.
- **Binding Analysis:** Flow a series of concentrations of Glycyrrhizin (the analyte) over the chip surface. The binding of GLR to the immobilized protein causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU).
- **Data Acquisition:** Record the binding events as a sensorgram, which plots RU versus time. The association phase occurs during analyte injection, and the dissociation phase occurs during a subsequent buffer flow.
- **Kinetic Analysis:** Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_D = k_d/k_a$).^[6]

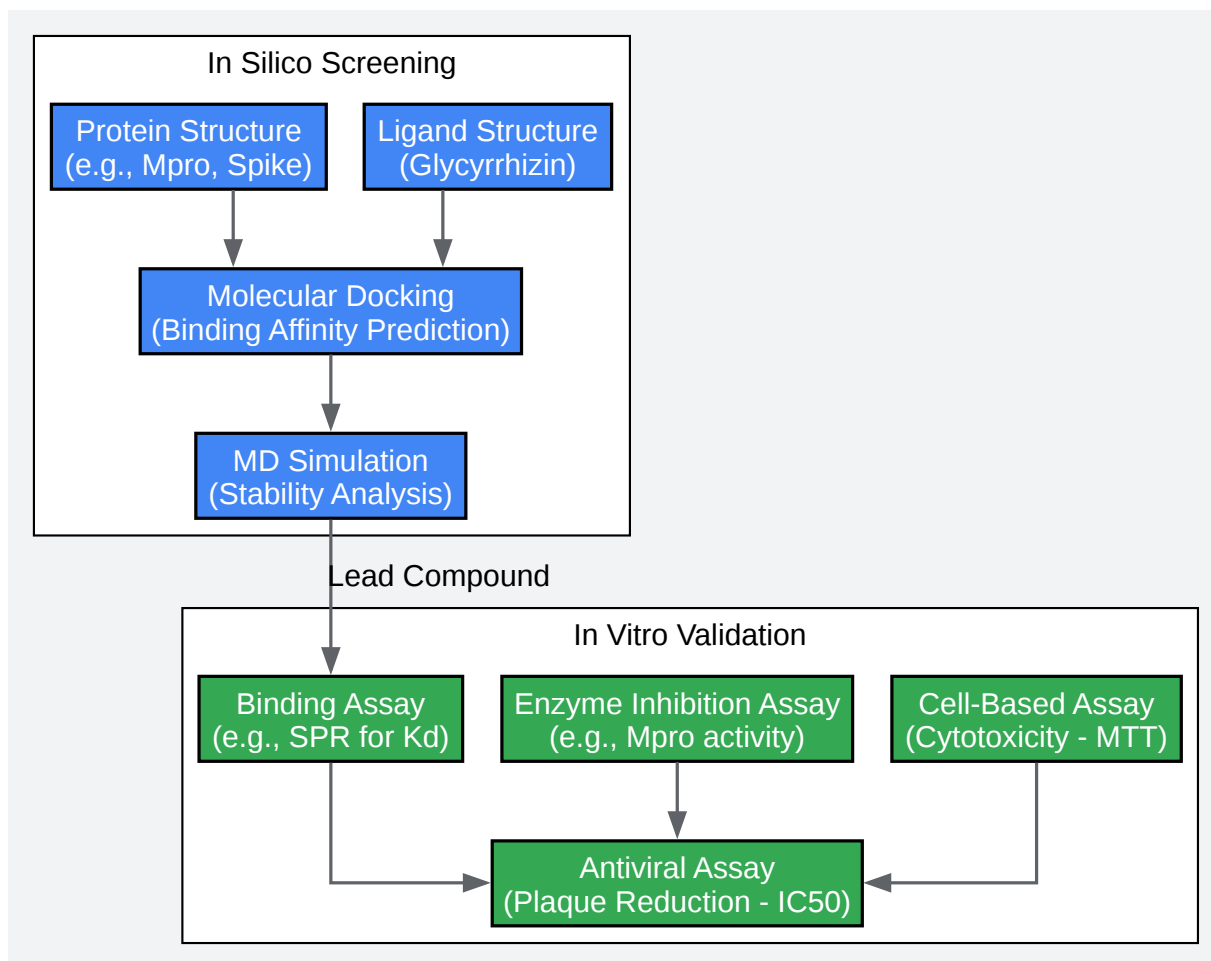
Plaque Reduction Assay

This is a standard virological assay to quantify the effect of an antiviral compound on infectious virus particles.^[17]

- **Cell Seeding:** Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.

- Infection and Treatment: Infect the cells with a known amount of virus (to produce a countable number of plaques). Simultaneously or at different time points (pre-, during, or post-infection), treat the cells with various concentrations of Glycyrrhizin.[16][33]
- Overlay: After the infection period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose). This restricts viral spread to adjacent cells, leading to the formation of localized lesions called plaques.
- Incubation and Staining: Incubate the plates for several days to allow plaques to form. Subsequently, fix the cells and stain them with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones where cells have been killed by the virus.
- Quantification: Count the number of plaques in treated and untreated wells. The concentration of GLR that reduces the number of plaques by 50% is determined as the IC50 value.[17]

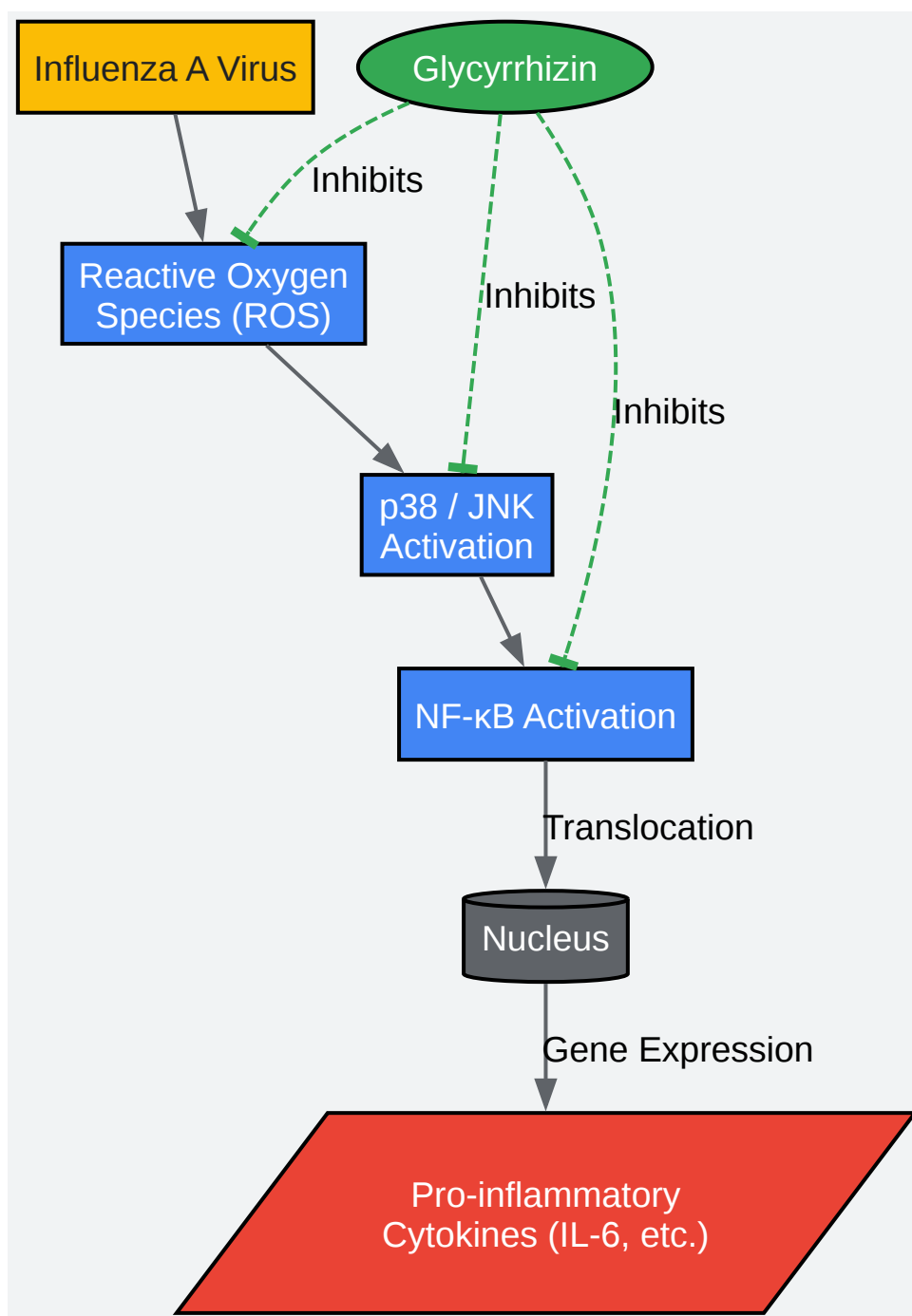
Visualization of Pathways and Workflows



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Caption: Workflow for identifying and validating the antiviral activity of Glycyrrhizin.

Caption: Multi-target mechanism of Glycyrrhizin against SARS-CoV-2.



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